Di-tert-butyl azodicarboxylate

Vue d'ensemble

Description

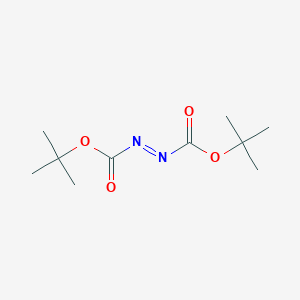

Di-tert-butyl azodicarboxylate is an organic compound with the molecular formula C₁₀H₁₈N₂O₄. It is a yellow crystalline solid that is primarily used as a reagent in organic synthesis. This compound is known for its role in the Mitsunobu reaction, which is a widely used method for converting alcohols into various functional groups.

Mécanisme D'action

Target of Action

Di-tert-butyl azodicarboxylate (DBAD) is a reagent used in various chemical reactions. Its primary targets are organic compounds, particularly 1,3-dicarbonyl compounds and beta-keto esters . It interacts with these compounds to facilitate the formation of new bonds and structures.

Mode of Action

DBAD acts as an electrophile in chemical reactions. It is involved in the electrophilic amination of beta-keto esters, catalyzed by an axially chiral guanidine . This interaction results in the formation of new carbon-nitrogen bonds, enabling the synthesis of complex organic compounds.

Biochemical Pathways

DBAD is primarily used in the Mitsunobu reaction . This reaction involves the dehydrative coupling of a primary or secondary alcohol to a pronucleophile, mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . The result is the formation of new C–O, C–S, and C–N bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s important to note that its physical properties, such as its solid form and storage temperature of 2-8°c , can impact its stability and reactivity.

Result of Action

The action of DBAD results in the formation of new organic compounds. For example, it serves as a precursor in an enantioselective synthesis of 3,6-dihyropyridazines . It is also utilized in the asymmetric Friedel-Crafts amination through a chiral organocatalyst .

Action Environment

The action of DBAD is influenced by environmental factors such as temperature and the presence of other reagents. For instance, its reactivity can be enhanced under aerobic conditions . Additionally, its stability can be affected by storage conditions, with a recommended storage temperature of 2-8°C .

Analyse Biochimique

Biochemical Properties

Di-tert-butyl azodicarboxylate plays a significant role in biochemical reactions. It is used as a reactant for the preparation of hexapeptide key fragments via stereoselective selenocyclization/oxidative deselenylation or hydrazination/cyclization reactions . It also participates in asymmetric Michael addition reactions and the preparation of dipeptidyl peptidase IV dependent water-soluble prodrugs via the Mitsunobu reaction .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a reactant in various chemical reactions. For instance, in the Mitsunobu reaction, it serves as an oxidizing agent, facilitating the conversion of alcohols to esters . The decomposition mechanism of this compound involves the cracking of C-O, C-C, N=N, C-N bonds, leading to the formation of various radical groups .

Temporal Effects in Laboratory Settings

The thermal decomposition of this compound has been studied using micro-calorimetry and STA-FTIR-MS instruments . The heat release per unit mass of this compound is 699.85 ± 52.88 kJ kg−1, and the activation energy calculated by the Friedman method ranges from 28.58 to 52.03 kJ mol−1 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Di-tert-butyl azodicarboxylate can be synthesized through the reaction of di-tert-butyl dicarbonate with hydrazine. The reaction typically involves the use of a solvent such as tetrahydrofuran and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.

Analyse Des Réactions Chimiques

Types of Reactions

Di-tert-butyl azodicarboxylate undergoes several types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in various organic reactions.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It participates in substitution reactions, particularly in the Mitsunobu reaction.

Common Reagents and Conditions

Oxidation: Common reagents include copper catalysts and molecular oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: The Mitsunobu reaction typically involves triphenylphosphine and an alcohol as reagents.

Major Products

Oxidation: Produces oxidized organic compounds.

Reduction: Forms hydrazine derivatives.

Substitution: Yields various functionalized organic compounds, depending on the nucleophile used.

Applications De Recherche Scientifique

Di-tert-butyl azodicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of drug candidates and prodrugs.

Industry: Applied in the production of fine chemicals and specialty materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diethyl azodicarboxylate

- Diisopropyl azodicarboxylate

- Di-tert-butyl dicarbonate

Uniqueness

Di-tert-butyl azodicarboxylate is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in reactions where selective activation of specific functional groups is desired.

Activité Biologique

Di-tert-butyl azodicarboxylate (DTBAD), with the chemical formula and CAS number 870-50-8, is a versatile compound widely utilized in organic synthesis. Its biological activity is of significant interest due to its applications in various chemical reactions, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the biological activity of DTBAD, examining its mechanisms, applications, and relevant case studies.

DTBAD is characterized by its yellow crystalline appearance and a molecular weight of 230.26 g/mol. It is an acid-labile reagent commonly employed in Mitsunobu reactions and other electrophilic amination processes. The compound's structure includes two tert-butyl groups attached to an azodicarboxylate moiety, which contributes to its reactivity and stability under various conditions.

| Property | Value |

|---|---|

| Molecular Formula | C10H18N2O4 |

| Molecular Weight | 230.26 g/mol |

| Appearance | Yellow crystals |

| CAS Number | 870-50-8 |

| Synonyms | di-tert-butyl diazene-1,2-dicarboxylate |

DTBAD's biological activity is primarily attributed to its role as an electrophilic reagent in various synthetic pathways. It facilitates the generation of reactive intermediates that can engage in further chemical transformations, including:

- Amination Reactions : DTBAD is utilized in electrophilic amination processes, where it reacts with beta-keto esters to form amines under the catalysis of chiral guanidines .

- Hydrazination : The compound serves as a precursor in hydrazination reactions, which are essential for synthesizing hydrazones and related compounds .

Case Studies

-

Cu-Catalyzed Aerobic Oxidation :

A study demonstrated the use of DTBAD in a Cu-catalyzed aerobic oxidation system for synthesizing 1,2,3,4-tetrahydroquinolines. This method showcased DTBAD's ability to regenerate itself from di-tert-butyl hydrazodicarboxylate using molecular oxygen as a terminal oxidant, highlighting its efficiency in organic synthesis . -

Mitsunobu Reaction :

The Mitsunobu reaction involving DTBAD was employed to synthesize cyclic ethers effectively. This reaction underscores the compound's utility in forming complex molecular architectures important for drug development . -

Histone Acetyltransferase Inhibition :

Recent research has explored the potential of DTBAD derivatives as selective inhibitors for histone acetyltransferases (HATs). These enzymes play crucial roles in gene regulation and cancer progression. The development of small molecule inhibitors based on DTBAD could provide new therapeutic avenues for treating cancers driven by aberrant HAT activity .

Table 2: Summary of Biological Applications

| Application | Description |

|---|---|

| Electrophilic Amination | Reacts with beta-keto esters to form amines |

| Hydrazination | Serves as a precursor for hydrazone synthesis |

| Cu-Catalyzed Oxidation | Facilitates aerobic oxidation of tetrahydroquinolines |

| HAT Inhibition | Potential therapeutic target for cancer treatment |

Propriétés

IUPAC Name |

tert-butyl (NE)-N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSQWQOAUQFORH-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-50-8 | |

| Record name | Di-tert-butyl azodicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 870-50-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-tert-butyl azodicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.